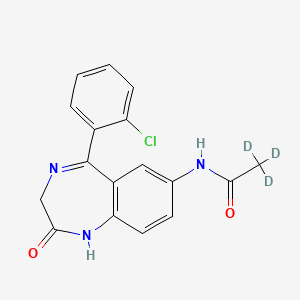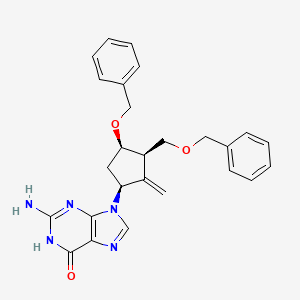
4'-epi-Entecavir-di-o-benzyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-epi-Entecavir-di-o-benzyl Ether: is a chemical compound with the molecular formula C26H27N5O3 and a molecular weight of 457.524 . It is a derivative of entecavir, a nucleoside analogue used in the treatment of hepatitis B virus infection . This compound is characterized by its unique structural features, including the presence of benzyl ether groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-epi-Entecavir-di-o-benzyl Ether typically involves the protection of hydroxyl groups in entecavir using benzyl groups. The process includes:
Deprotonation of the alcohol: This step is often achieved using a strong base such as sodium hydride (NaH).
Reaction with benzyl bromide: The deprotonated alcohol reacts with benzyl bromide to form the benzyl ether.
Industrial Production Methods: Industrial production of 4’-epi-Entecavir-di-o-benzyl Ether follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzyl ether groups can undergo oxidation to form benzoate esters.
Reduction: Benzyl ethers can be reduced to the corresponding alcohols using hydrogenation.
Substitution: The benzyl groups can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Benzyl bromide for ether formation, and various nucleophiles for substitution reactions.
Major Products:
Oxidation: Benzoate esters.
Reduction: Alcohols.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Applications De Recherche Scientifique
4’-epi-Entecavir-di-o-benzyl Ether is valuable in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its therapeutic potential, particularly in antiviral research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4’-epi-Entecavir-di-o-benzyl Ether is related to its parent compound, entecavir. Entecavir is a guanosine nucleoside analogue that inhibits the replication of hepatitis B virus by blocking all three steps in the viral replication process:
- Inhibition of synthesis of the positive strand .
Inhibition of viral DNA polymerase: .
Prevention of reverse transcription of the negative strand: .
Comparaison Avec Des Composés Similaires
- Dibenzyl Entecavir (3’,5’-Di-O-Benzyl Entecavir) .
- Entecavir EP Impurity D HCl (4-epi Entecavir HCl) .
- Entecavir Glucuronide .
Uniqueness: 4’-epi-Entecavir-di-o-benzyl Ether is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to its analogues. These modifications can influence its solubility, stability, and interaction with biological targets .
Propriétés
Formule moléculaire |
C26H27N5O3 |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
2-amino-9-[(1S,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22+/m0/s1 |
Clé InChI |
KROVOOOAPHSWCR-FDFHNCONSA-N |
SMILES isomérique |
C=C1[C@H](C[C@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |
SMILES canonique |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


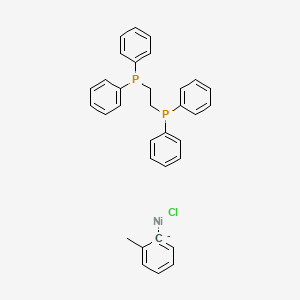
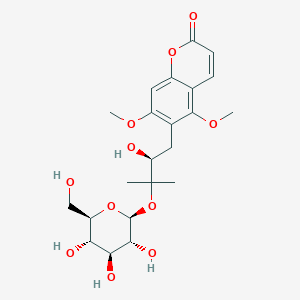
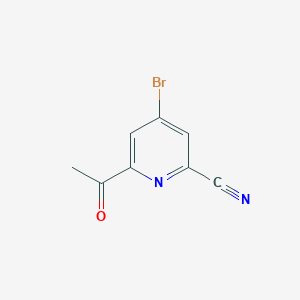

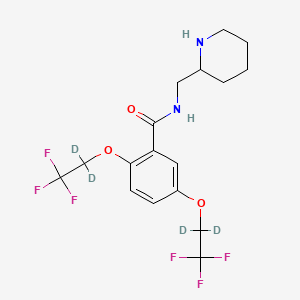
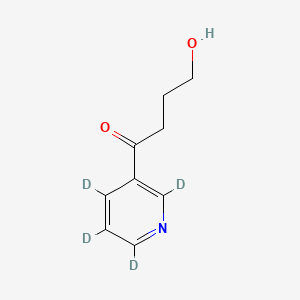
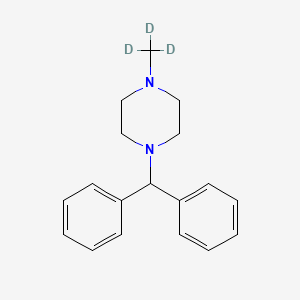
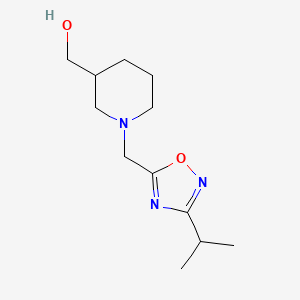
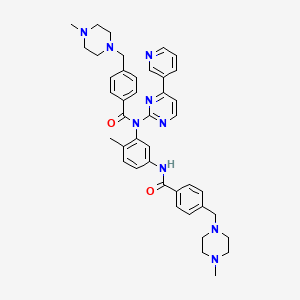
![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)
![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)
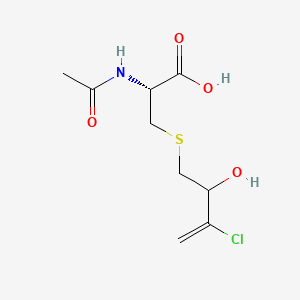
![(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)
